Cas no 873-55-2 (Benzenesulfinic acid, sodium salt)

Benzenesulfinic acid, sodium salt structure
873-55-2 structure
상품 이름:Benzenesulfinic acid, sodium salt
CAS 번호:873-55-2
MF:C6H6NaO2S
메가와트:165.165411472321
MDL:MFCD00013135
CID:40127
PubChem ID:24847576

Benzenesulfinic acid, sodium salt 화학적 및 물리적 성질

이름 및 식별자

    • Benzenesulfinic acid,sodium salt
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT HYDRATE
    • 4-CHLOROBENZENESULPHINIC ACID SODIUM SALT
    • P-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • SODIUM 4-CHLOROBENZENESULFINATE
    • SODIUM 4-CHLOROBENZENE SULFINIC ACID
    • Sodium benzene sulfonate,Sodium benzosulfonate
    • BENZENESULFINIC ACID NA SALT
    • Natriumbenzolsulfinat
    • Sodium benzenesulfinate
    • BENZENSULFINIC ACID SODIUM SALT
    • Benzene Sulfinic Acid Sodium Salt (SBS)
    • C6H5SO2Na
    • Benzenesulfinic acid
    • SBS
    • Sodium benzene sulphinate
    • Benzenesulfinic acid sodium salt
    • Benzenesulfinic acid, sodium salt (8CI, 9CI)
    • NSC 135147
    • NSC 30629
    • Sodium phenylsulfinate
    • Benzenesulfinic acid, sodium salt
    • MDL: MFCD00013135
    • 인치: 1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);
    • InChIKey: RWDJJOUSDATHMI-UHFFFAOYSA-N
    • 미소: [Na].O=S(C1C=CC=CC=1)O
    • BRN: 3598405

계산된 속성

  • 정밀분자량: 164.99900
  • 동위원소 질량: 163.991
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 112
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 40.1

실험적 성질

  • 색과 성상: 흰색이나 옅은 노란색 비늘 모양의 결정체.
  • 밀도: 0.8000
  • 융해점: >300 °C (lit.)
  • 비등점: 339.4°C at 760 mmHg
  • 플래시 포인트: 159.1 °C
  • 수용성: Soluble in water.
  • PSA: 56.51000
  • LogP: 2.13290
  • 용해성: 이 용액은 물에 용해될 수 있으며 약한 알칼리성을 띤다.
  • 민감성: Hygroscopic

Benzenesulfinic acid, sodium salt 보안 정보

  • 피해 선언: H315-H319-H335
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:1
  • 위험 범주 코드: R36/37/38
  • 보안 지침: S26-S37/39
  • RTECS 번호:DA9135000
  • 위험물 표지: Xi
  • 저장 조건:밀폐 용기에 보관하다.그늘지고 건조하며 통풍이 잘 되는 곳에 보관하고 불용물질을 멀리한다.
  • TSCA:T
  • 위험 용어:R36/37/38

Benzenesulfinic acid, sodium salt 세관 데이터

  • 세관 번호:2904909090
  • 세관 데이터:

    ?? ?? ??:

    2930909090

    개요:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Benzenesulfinic acid, sodium salt 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-21552-2.5g
sodium benzenesulfinate
873-55-2 94%
2.5g
$25.0 2023-02-14
Enamine
EN300-21552-25.0g
sodium benzenesulfinate
873-55-2 94%
25.0g
$35.0 2023-02-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011300-500g
Benzenesulfinic acid, sodium salt
873-55-2 98%
500g
¥108 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B83330-100g
Sodium benzenesulfinate
873-55-2 95%
100g
¥42.0 2022-04-28
Life Chemicals
F0001-2172-0.5g
"Benzenesulfinic acid, sodium salt"
873-55-2 95%+
0.5g
$19.0 2023-11-21
Enamine
EN300-21552-1.0g
sodium benzenesulfinate
873-55-2 94%
1.0g
$24.0 2023-02-14
Enamine
EN300-35720-2.5g
sodium benzenesulfinate
873-55-2 95.0%
2.5g
$25.0 2025-03-18
Enamine
EN300-35720-10.0g
sodium benzenesulfinate
873-55-2 95.0%
10.0g
$27.0 2025-03-18
TRC
B120600-250g
Benzenesulfinic Acid Sodium Salt
873-55-2
250g
$ 161.00 2023-04-19
Alichem
A019089317-1000g
Sodium benzenesulfinate
873-55-2 95%
1000g
$154.50 2023-08-31

Benzenesulfinic acid, sodium salt 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
참조
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

합성회로 2

반응 조건
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
참조
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

합성회로 3

반응 조건
참조
Chemistry of the sulfur-nitrogen bond. 14. Arenesulfenic acids from N-alkylidenearenesulfinamides (sulfinimines)
Davis, Franklin A.; et al, Journal of the American Chemical Society, 1978, 100(9), 2844-52

합성회로 4

반응 조건
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  60 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, 80 °C
참조
A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates
Zhou, Bang; et al, Organic & Biomolecular Chemistry, 2018, 16(42), 7959-7963

합성회로 5

반응 조건
1.1 Catalysts: Sodium ethoxide
참조
ipso-Substitution of a sulfinyl or sulfonyl group attached to pyridine rings and its application for the synthesis of macrocycles
Furukawa, Naomichi; et al, Journal of the Chemical Society, 1984, (8), 1839-45

합성회로 6

반응 조건
1.1 rt
참조
Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine
Friedrich, Marius; et al, European Journal of Organic Chemistry, 2022, 2022(34),

합성회로 7

반응 조건
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  2 h, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  3 h, reflux
참조
The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols
Cuadros, Sara; et al, Organic Letters, 2022, 24(16), 2961-2966

합성회로 8

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, rt → 80 °C
참조
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; et al, Bioorganic Chemistry, 2022, 128,

합성회로 9

반응 조건
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
참조
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

합성회로 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
참조
Copper Mediated C(sp2)-H sulfonylation of aldehydes using a catalytic transient imine directing group
Higham, Joe I.; et al, ChemRxiv, 2021, 1, 1-6

합성회로 11

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
참조
A convenient preparation of sulfinic acids by the reaction of 2-sulfonylpyridines and their N-oxides with nucleophiles
Furukawa, Naomichi; et al, Heterocycles, 1986, 24(11), 3019-22

합성회로 12

반응 조건
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Acetonitrile ;  20 min, rt
참조
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

합성회로 13

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

합성회로 14

반응 조건
1.1 Catalysts: Ethyl cyanoacetate
참조
Reaction of thiosulfonic acid esters with ethyl cyanoacetate in the presence of alcoholates
Bilozor, T. K.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 889-90

합성회로 15

반응 조건
1.1 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
참조
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

합성회로 16

반응 조건
1.1 Reagents: Methyl acrylate Catalysts: Sodium acetate Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
참조
Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group
Higham, Joe I. ; et al, Angewandte Chemie, 2022, 61(27),

합성회로 17

반응 조건
1.1 Catalysts: Sodium ethoxide
참조
Study of thiosulfonic acids. XXXII. Reaction of aryl esters of thiosulfonic acids with substances containing an active methylene group
Boldyrev, B. G.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(6), 1276-83

합성회로 18

반응 조건
1.1 Catalysts: Thiophenol
참조
A method of producing alkali metal benzenesulfinates
, European Patent Organization, , ,

합성회로 19

반응 조건
참조
Reaction of organic sulfur compounds with superoxide anion. III. Oxidation of organic sulfur compounds to sulfinic and sulfonic acids
Oae, Shigeru; et al, Tetrahedron, 1981, 37(1), 37-44

합성회로 20

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  25 h, 25 °C
참조
Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates
Mampuys, Pieter; et al, Organic Letters, 2016, 18(12), 2808-2811

합성회로 21

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
참조
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

합성회로 22

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  5 min, 0 °C; 30 min, rt
참조
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

합성회로 23

반응 조건
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
참조
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

합성회로 24

반응 조건
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
참조
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

합성회로 25

반응 조건
참조
Organic sulfinic acid salts
, Japan, , ,

Benzenesulfinic acid, sodium salt Raw materials

Benzenesulfinic acid, sodium salt Preparation Products

Benzenesulfinic acid, sodium salt 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:873-55-2)Benzenesulfinicacid sodium salt
주문 번호:1760347
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:04
가격 ($):discuss personally
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:873-55-2)BENZENESULFINIC ACID SODIUM SALT
주문 번호:AG025
인벤토리 상태:in Stock
재다:1kg;25kg
순결:99%
마지막으로 업데이트된 가격 정보:Tuesday, 3 June 2025 11:33
가격 ($):discuss personally

추천 기사

추천 공급업체
Jiangsu Xinsu New Materials Co., Ltd
(CAS:873-55-2)
SFD648
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:873-55-2)BENZENESULFINIC ACID SODIUM SALT
sfd20524
순결:99.9%
재다:200kg
가격 ($):문의